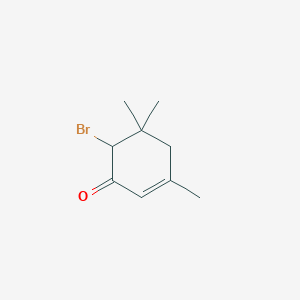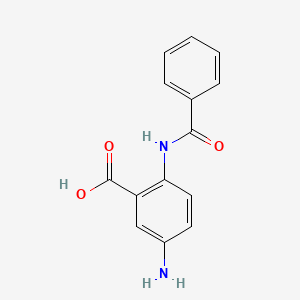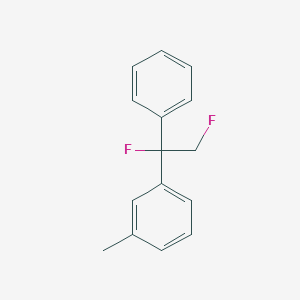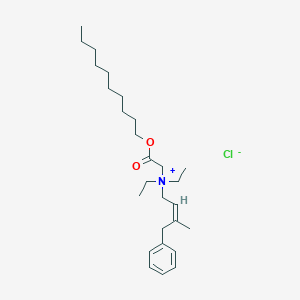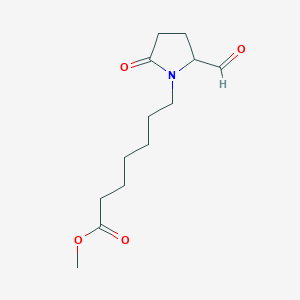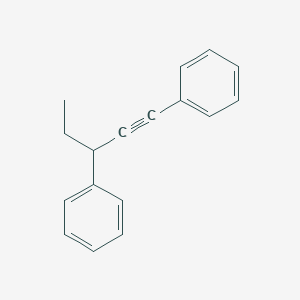
Benzene, 1,1'-(3-ethyl-1-propyne-1,3-diyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(3-ethyl-1-propyne-1,3-diyl)bis- is an organic compound characterized by the presence of two benzene rings connected by a 3-ethyl-1-propyne-1,3-diyl bridge. This compound is part of a larger class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(3-ethyl-1-propyne-1,3-diyl)bis- typically involves the coupling of two benzene rings with a 3-ethyl-1-propyne-1,3-diyl linker. This can be achieved through various organic synthesis techniques, including:
Sonogashira Coupling: This method involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Grignard Reaction: The Grignard reagent, formed from the reaction of an alkyl halide with magnesium, can be used to introduce the 3-ethyl-1-propyne-1,3-diyl group to the benzene rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: Benzene, 1,1’-(3-ethyl-1-propyne-1,3-diyl)bis- can undergo oxidation reactions, typically resulting in the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common for reducing alkynes.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 1,1’-(3-ethyl-1-propene-1,3-diyl)bis-benzene.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Benzene, 1,1’-(3-ethyl-1-propyne-1,3-diyl)bis- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying aromaticity and conjugation.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific binding properties.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(3-ethyl-1-propyne-1,3-diyl)bis- involves its interaction with various molecular targets. The compound’s aromatic rings can participate in π-π stacking interactions, while the alkyne group can engage in covalent bonding with nucleophiles. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.
Comparaison Avec Des Composés Similaires
- Benzene, 1,1’-(3-methyl-1-propene-1,3-diyl)bis-
- Benzene, 1,1’-(1,3-propanediyl)bis-
- Propyne, 1,3-diphenyl-
Comparison:
- Benzene, 1,1’-(3-methyl-1-propene-1,3-diyl)bis- differs by having a methyl group instead of an ethyl group, which can affect its steric and electronic properties.
- Benzene, 1,1’-(1,3-propanediyl)bis- lacks the alkyne group, resulting in different reactivity and stability.
- Propyne, 1,3-diphenyl- has a similar structure but with a different substitution pattern, influencing its chemical behavior and applications.
Benzene, 1,1’-(3-ethyl-1-propyne-1,3-diyl)bis- stands out due to its unique combination of aromatic rings and an alkyne linker, providing distinct chemical and physical properties that make it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
58040-59-8 |
|---|---|
Formule moléculaire |
C17H16 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-phenylpent-1-yn-3-ylbenzene |
InChI |
InChI=1S/C17H16/c1-2-16(17-11-7-4-8-12-17)14-13-15-9-5-3-6-10-15/h3-12,16H,2H2,1H3 |
Clé InChI |
SNRANSLBUHEKOC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C#CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




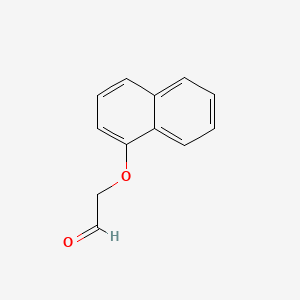
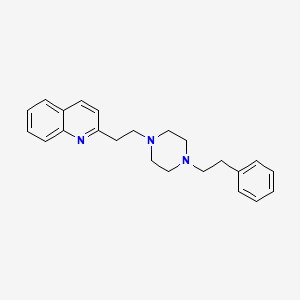

![but-2-enedioic acid;3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14613100.png)
![Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14613105.png)
![3-[({4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14613106.png)

